molecular formula C5H8Cl2O B1294922 3-Chloropivaloyl chloride CAS No. 4300-97-4

3-Chloropivaloyl chloride

Cat. No.: B1294922
CAS No.: 4300-97-4
M. Wt: 155.02 g/mol
InChI Key: MQZNDDUMJVSIMH-UHFFFAOYSA-N
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Description

Academic Significance as a Synthetic Reagent

The primary academic significance of 3-chloropivaloyl chloride lies in its high reactivity as an acylating agent. google.com The acyl chloride functional group contains a carbonyl carbon that is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. chemicalland21.com This reactivity is fundamental to its role in creating various carboxylic acid derivatives.

Key reactions involving this compound as a reagent include:

Synthesis of Amides and Esters: It reacts readily with nucleophiles such as amines and alcohols to form amides and esters, respectively. chemicalland21.com This process, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate followed by the elimination of a chloride ion, violently producing the corresponding amide or ester. libretexts.orgyoutube.comchemguide.co.uk

Friedel-Crafts Acylation: The compound can be used in Friedel-Crafts reactions to introduce the 3-chloropivaloyl group onto an aromatic ring, a key step in synthesizing aryl ketones. libretexts.orgchemguide.co.uk This reaction typically requires a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uk

Cyclization Reactions: Research has identified this compound as an effective cyclization reagent, particularly for the formation of isoxazolone rings. google.comgoogle.com

The presence of a second chlorine atom on the β-position of the molecule enhances the electrophilicity of the carbonyl carbon, making it a bifunctional reagent. guidechem.com This dual reactivity allows for its participation in both acylation and subsequent nucleophilic substitution reactions, expanding its synthetic utility.

Strategic Position as an Intermediate in Advanced Organic Synthesis

Beyond its direct use as a reagent, this compound holds a strategic position as a key intermediate or building block in the synthesis of high-value chemical products. chemicalland21.comontosight.ai Its own synthesis, typically involving the chlorination of pivaloyl chloride which is derived from pivalic acid, is a deliberate process to create a specific molecular scaffold for further elaboration. google.comgoogleapis.com

Its role as an intermediate is prominent in several areas:

Agrochemicals: The compound is a critical precursor in the manufacturing of modern herbicides. Notably, it is an intermediate in the synthesis of clomazone (B1669216), as well as other herbicides like isoxagrass pine and oxatrione. google.com

Pharmaceuticals: In medicinal chemistry, this compound serves as an intermediate for developing various pharmaceutical agents, including antiviral and anti-inflammatory compounds. The pivaloyl structural motif is important in drug design, and this compound provides a functionalized version for building more complex active pharmaceutical ingredients.

Material Science: The compound is also utilized as an intermediate for manufacturing rubber additives and materials for photographic development, highlighting its versatility beyond life sciences. chemicalland21.comgoogle.compatsnap.com

The strategic importance of this compound is rooted in its ability to introduce the sterically hindered and functionalized 3-chloro-2,2-dimethylpropanoyl moiety into a target molecule, which can confer specific chemical properties to the final product. guidechem.comontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,2-dimethylpropanoyl chloride
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InChI

InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3
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InChI Key

MQZNDDUMJVSIMH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CCl)C(=O)Cl
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Molecular Formula

C5H8Cl2O
Record name CHLOROPIVALOYL CHLORIDE
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DSSTOX Substance ID

DTXSID0027567
Record name 3-Chloropivaloyl chloride
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Molecular Weight

155.02 g/mol
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Physical Description

Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name CHLOROPIVALOYL CHLORIDE
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Record name Chloropivaloyl chloride
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Flash Point

about 70 °F
Record name Chloropivaloyl chloride
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CAS No.

4300-97-4
Record name CHLOROPIVALOYL CHLORIDE
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Record name 3-Chloro-2,2-dimethylpropanoyl chloride
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Record name 3-Chloropivaloyl chloride
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Record name Chloropivaloyl chloride
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Record name Propanoyl chloride, 3-chloro-2,2-dimethyl-
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Record name 3-Chloropivaloyl chloride
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Record name 3-chloro-2,2-dimethylpropaneyl chloride
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Record name 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE
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Synthetic Methodologies for 3 Chloropivaloyl Chloride: Academic and Industrial Perspectives

Precursor-Based Synthesis Routes to 3-Chloropivaloyl Chloride

The production of this compound is fundamentally based on the construction of the pivaloyl backbone followed by or preceded by chlorination. The primary precursors for the core structure are typically isobutene or tert-butyl chloride, which undergo carbonylation, or pivalic acid and its chlorinated derivative, which are subjected to chlorination.

Carbonylation Approaches

Carbonylation reactions, which introduce a carbonyl group into a substrate, represent a key industrial strategy for synthesizing the pivaloyl structure. These methods typically start with simple, readily available C4 molecules.

One industrial production process begins with isobutene and carbon monoxide. npcsblog.comgoogle.com This method is a multi-step synthesis where the initial raw materials are used to synthesize pivalic acid, typically under high-pressure conditions. npcsblog.comgoogle.com The resulting pivalic acid is then converted to pivaloyl chloride by reacting it with a suitable chlorinating agent. npcsblog.comgoogle.com The final step involves the catalyzed chlorination of the pivaloyl chloride with chlorine gas to yield the target compound, this compound. npcsblog.comgoogle.com

Table 1: Isobutene and Carbon Monoxide Pathway Overview

StepReactantsProductConditions
1Isobutene, Carbon MonoxidePivalic AcidHigh Pressure
2Pivalic Acid, Chlorinating AgentPivaloyl ChlorideStandard Chlorination
3Pivaloyl Chloride, Chlorine GasThis compoundCatalyzed Chlorination

An alternative carbonylation route utilizes tert-butyl chloride and carbon monoxide as the starting materials. npcsblog.comgoogle.com In this process, tert-butyl chloride undergoes a carbonylation reaction in the presence of a catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric trichloride (FeCl₃), to directly prepare pivaloyl chloride. npcsblog.comgoogle.comgoogle.comgoogle.com This method can be limited by side reactions and the necessity for high-pressure equipment, with reported yields in the range of 70-80%. Research has also shown that the reaction of tert-butyl chloride with carbon monoxide in an antimony pentachloride (SbCl₅)-liquid sulfur dioxide system forms a pivaloyl chloride-SbCl₅ complex, which can act as an acylating agent. oup.com Following the synthesis of pivaloyl chloride, a subsequent chlorination reaction is performed to generate this compound. npcsblog.comgoogle.com

Table 2: tert-Butyl Chloride and Carbon Monoxide Pathway Overview

StepReactantsProductCatalyst/Conditions
1tert-Butyl Chloride, Carbon MonoxidePivaloyl ChlorideAlCl₃ or FeCl₃; High Pressure npcsblog.comgoogle.comgoogle.com
2Pivaloyl ChlorideThis compoundChlorination Reaction

Carboxylic Acid Chlorination Routes

The chlorination of carboxylic acids is a classic and widely used method for the preparation of acyl chlorides. These routes can start from either the parent pivalic acid or its chlorinated derivative, 3-chloropivalic acid.

A common and well-established method for producing this compound involves a two-step process starting from pivalic acid. justia.comgoogle.com

Step 1: Synthesis of Pivaloyl Chloride The first step is the conversion of pivalic acid to pivaloyl chloride. This is achieved by reacting pivalic acid with various chlorinating agents. justdial.com Commonly used reagents include:

Thionyl chloride (SOCl₂) : This reaction produces pivaloyl chloride, sulfur dioxide, and hydrogen chloride, with yields reported to exceed 90% under catalytic conditions.

Phosphorus trichloride (PCl₃) : Pivalic acid is reacted with PCl₃, often with heating, followed by distillation to purify the pivaloyl chloride product. patsnap.com An industrial example shows a yield of over 92% when reacting pivalic acid and PCl₃ at 55°C. patsnap.com

Phosphorus pentachloride (PCl₅) : This was the reagent used in the first reported synthesis of pivaloyl chloride by Aleksandr Butlerov in 1874.

Phosgene (COCl₂) google.com

Phenylchloroform (C₆H₅CCl₃) : A continuous process using phenylchloroform in the presence of FeCl₃ has been patented.

Step 2: Chlorination of Pivaloyl Chloride The pivaloyl chloride obtained in the first step is then chlorinated to produce this compound. This is often accomplished through gas-phase photocatalysis chlorination, followed by vacuum rectification. patsnap.com The reaction can be performed in a packed distillation column under total reflux to ensure efficient reactant contact. Temperature control is crucial; maintaining 85–86°C at 60 mmHg helps minimize over-chlorination. A patented method describes the gaseous-phase chlorination of pivaloyl chloride at 90–110°C to synthesize β-chloropivaloyl chloride (an alternative name for this compound), which minimizes the formation of dichloro byproducts. google.comgoogleapis.com

Table 3: Pivalic Acid Chlorination Route Summary

StepPrecursorReagent(s)ProductKey Conditions/Yields
1Pivalic AcidThionyl Chloride (SOCl₂)Pivaloyl ChlorideYields >90%
1Pivalic AcidPhosphorus Trichloride (PCl₃)Pivaloyl ChlorideReaction at 60-62°C google.comguidechem.com; Industrial yield >92% at 55°C patsnap.com
2Pivaloyl ChlorideChlorine (Cl₂)This compoundGas-phase photocatalysis patsnap.com; Gaseous reaction at 90-110°C googleapis.com

A more direct route to this compound involves the direct chlorination of 3-chloropivalic acid. This method bypasses the need to first synthesize and then chlorinate pivaloyl chloride. The synthesis typically involves reacting 3-chloropivalic acid with a chlorinating agent, such as thionyl chloride, to directly form the desired product. ontosight.ai This approach is straightforward, converting the carboxylic acid functional group into an acyl chloride without altering the existing chloro-substituent on the pivalic backbone.

Alcohol-Derived Pathways

A key precursor to this compound is 2,2-dimethylpropanoic acid (also known as pivalic acid). google.com One established synthetic route to this acid involves the carbonylation of alcohols.

In an industrially significant method, 2,2-dimethylpropanoic acid is synthesized by reacting either isobutanol or tert-butanol (B103910) with formic acid. guidechem.com This reaction is conducted in the presence of a strong acid catalyst, such as sulfuric acid. guidechem.combdmaee.net The process, known as the Koch-Haaf reaction, uses formic acid as a source of carbon monoxide in situ. wikipedia.org The reaction mechanism involves the formation of a tertiary carbenium ion from the alcohol, which then reacts with carbon monoxide generated from the decomposition of formic acid. wikipedia.org Subsequent hydrolysis of the resulting acylium ion yields the tertiary carboxylic acid. wikipedia.org

The reaction conditions are controlled to optimize the yield and purity of the 2,2-dimethylpropanoic acid. guidechem.com Typically, the molar ratio of the alcohol (isobutanol or tert-butanol) to formic acid is maintained between 1:1.3 and 1:1.5. guidechem.comgoogle.com The reaction temperature is controlled in a narrow range of 10-15°C. guidechem.comgoogle.com Following the reaction, the organic phase is separated and purified by vacuum fractionation to yield refined 2,2-dimethylpropanoic acid. google.com This acid is then converted to pivaloyl chloride, often by using a chlorinating agent like phosphorus trichloride, before the final chlorination step to produce this compound. guidechem.comgoogle.com

Table 1: Reaction Parameters for 2,2-Dimethylpropanoic Acid Synthesis

ParameterValueReference
Starting AlcoholsIsobutanol or tert-Butanol guidechem.comgoogle.com
ReagentFormic Acid guidechem.combdmaee.net
CatalystSulfuric Acid guidechem.comgoogle.com
Molar Ratio (Alcohol:Formic Acid)1 : 1.3-1.5 guidechem.comgoogle.com
Reaction Temperature10-15°C guidechem.comgoogle.com

Advanced Chlorination Techniques for this compound Production

The conversion of pivaloyl chloride to this compound is a critical step that requires precise control to achieve high selectivity and yield. Advanced chlorination methods, particularly those employing photocatalysis, have been developed to enhance this process.

A common industrial method for the synthesis of this compound involves the batch liquid-phase photocatalytic chlorination of pivaloyl chloride. guidechem.comgoogle.com In this process, pivaloyl chloride is subjected to chlorination under micro negative pressure. google.com The reaction temperature is gradually increased to 100°C, at which point chlorine gas is slowly introduced. guidechem.com The temperature is then maintained between 100-115°C during the chlorination. guidechem.com

The reaction is monitored, and once the content of this compound in the mixture reaches 38-40%, the introduction of chlorine gas is stopped. guidechem.com The temperature is then lowered to 60°C, and the product is purified by vacuum distillation. guidechem.com The final product is collected when its purity reaches 99%. guidechem.com This method provides good yields but requires careful control of reaction parameters to manage byproducts. google.com

Table 2: Parameters for Liquid Phase Photocatalytic Chlorination

ParameterValueReference
Starting MaterialPivaloyl chloride google.com
Chlorinating AgentChlorine gas guidechem.com
MethodBatch liquid-phase photocatalysis guidechem.com
Initial TemperatureGradual increase to 100°C guidechem.com
Reaction Temperature100-115°C guidechem.com
Reaction Endpoint (Product Content)38-40% guidechem.com
Final Product Purity>99% guidechem.com

To improve upon liquid-phase methods, gas-phase photocatalytic chlorination has been developed. patsnap.comgoogle.com This technique involves reacting gaseous pivaloyl chloride with chlorine gas. googleapis.com A key advantage of this approach is the significant reduction in the formation of dichloro-compounds and other polychlorinated byproducts, leading to extremely high reaction selectivity. googleapis.com

The process can be carried out continuously. googleapis.com Pivaloyl chloride is vaporized and mixed with chlorine gas before entering a reaction zone, which can be a packed distillation column. googleapis.comsentencedict.com The reaction is initiated by light, and a temperature at which pivaloyl chloride evaporates, typically 90°C to 110°C, is sufficient. googleapis.com This method is reported to have a simple production process, safe operation, and high product quality. patsnap.comgoogle.com The use of reactive distillation technology further helps in separating the product as it is formed. patsnap.com

Table 3: Features of Gas Phase Photocatalytic Chlorination

FeatureDescriptionReference
PhaseGas Phase googleapis.com
AdvantageEffectively inhibits the generation of multi-chlorine substitutes patsnap.com
TechnologyReactive rectification (distillation) technique patsnap.comgoogle.com
Reaction Temperature90-110°C googleapis.com
OutcomeHigh product quality, simple and safe process patsnap.com

Continuous flow chemistry offers a safer and more efficient alternative to batch production for many chemical processes, including the synthesis of acyl chlorides. nih.govrsc.org For the production of this compound, a continuous method using a micro-channel photochlorination reactor has been developed. patsnap.com

In this process, pivaloyl chloride and chlorine are mixed and passed through a preprocessor before entering the micro-channel reactor. patsnap.com The inner wall of the preprocessor can be lined with a composite photocatalyst, such as nano MnS-ZnS, to enhance the reaction efficiency. patsnap.com The mixture then undergoes a photochlorination reaction under ultraviolet irradiation within the micro-channel reactor to produce a reaction solution containing chloropivaloyl chloride. patsnap.com The final product is obtained through rectification of this solution. patsnap.com This continuous flow approach can offer better control over reaction conditions, improved safety, and potentially higher efficiency compared to traditional batch methods. nih.gov

Table 4: Continuous Flow Synthesis of this compound

Component/StepDescriptionReference
Reactor TypeMicro-channel photochlorination reactor patsnap.com
PreprocessingMixture of pivaloyl chloride and chlorine passed through a preprocessor patsnap.com
PhotocatalystNano MnS-ZnS composite photocatalyst lined on the inner wall patsnap.com
ReactionPhotochlorination under ultraviolet irradiation patsnap.com
PurificationRectification of the reaction solution patsnap.com

Reactivity Profiles and Mechanistic Investigations of 3 Chloropivaloyl Chloride

Acylation Reactions with 3-Chloropivaloyl Chloride

The acyl chloride group in this compound is a potent acylating agent, readily reacting with a wide array of nucleophiles. guidechem.com This reactivity stems from the significant positive charge on the carbonyl carbon, which is induced by the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. chemicalland21.com This electrophilic nature facilitates the attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion and form the acylated product.

The primary application of this reactivity lies in the formation of amides and esters. Amines and alcohols, acting as nucleophiles, attack the carbonyl carbon of this compound to yield the corresponding N-substituted amides and esters, respectively. guidechem.com These reactions are fundamental in the synthesis of a variety of organic molecules, including those with potential biological activity. guidechem.comchemicalbook.com For instance, it is used in the synthesis of compounds with antimicrobial and antioxidant properties. chemicalbook.com The steric hindrance provided by the gem-dimethyl group on the α-carbon can influence the reaction rates, sometimes necessitating elevated temperatures or the use of polar aprotic solvents to facilitate the reaction.

NucleophileProduct TypeSignificance
Amines (R-NH2)AmidesFormation of stable amide bonds crucial for synthesizing pharmaceuticals and other bioactive compounds.
Alcohols (R-OH)EstersCreation of ester linkages for various applications in organic synthesis.

Cyclization Reactions Initiated by this compound

Beyond its role as a simple acylating agent, this compound is a key reagent in the construction of heterocyclic ring systems. google.comguidechem.com This is particularly evident in the formation of isoxazolone rings, a common motif in various biologically active compounds.

Isoxazolone Ring Formation

This compound is widely utilized as a reagent for forming isoxazolone rings. guidechem.comgoogle.comguidechem.com The synthesis of 4,4-dimethylisoxazolidin-3-one is a prime example of this application. mdpi.comresearchgate.net The reaction sequence typically begins with the amidation of hydroxylamine (B1172632) with this compound. mdpi.comresearchgate.net This initial acylation is followed by an intramolecular cyclization. In this step, the hydroxyl group of the intermediate attacks the carbon atom bearing the chlorine, leading to the formation of the isoxazolone ring. mdpi.comresearchgate.net This process is a key step in the synthesis of various compounds, including intermediates for herbicides. patsnap.comgoogle.com

The general mechanism for this cyclization can be outlined as follows:

Acylation: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of an N-acyl hydroxylamine intermediate.

Intramolecular Nucleophilic Substitution: The oxygen atom of the hydroxyl group in the intermediate then acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine atom. This intramolecular displacement of the chloride ion leads to the closure of the five-membered isoxazolone ring.

Nucleophilic Substitution Reactions Involving the 3-Chloropivaloyl Moiety

The chlorine atom attached to the neopentyl-like framework of the 3-chloropivaloyl moiety is susceptible to nucleophilic substitution reactions. chemicalland21.com This allows for the introduction of a variety of functional groups at this position, further expanding the synthetic utility of this reagent. The carbon atom bonded to the chlorine is the electrophilic center for this type of reaction. ibchem.com

The general scheme for this reaction is R-Cl + Nu⁻ → R-Nu + Cl⁻, where Nu⁻ represents the incoming nucleophile. ibchem.com The strength of the carbon-halogen bond influences the reaction rate, with weaker bonds leading to faster reactions. savemyexams.com The success of these substitution reactions can be influenced by the steric hindrance around the reaction center. cymitquimica.com Despite the steric bulk of the gem-dimethyl group, nucleophilic substitution can be achieved, often requiring specific reaction conditions. For example, the synthesis of brominated intermediates has been demonstrated through nucleophilic substitution on a derivative of this compound. mdpi.comresearchgate.net

ReactantNucleophileProduct
4,4-dimethylisoxazolidin-3-one (derived from this compound)1,3-dibromopropaneBrominated intermediate mdpi.comresearchgate.net

Radical Reaction Pathways in Transformations of Alkyl Chlorides

While many reactions of alkyl chlorides proceed through ionic mechanisms, radical pathways offer an alternative and powerful strategy for their transformation. These reactions often involve the generation of highly reactive alkyl radicals as key intermediates. researchgate.net

Single Electron Transfer Mechanisms

The activation of unactivated alkyl chlorides, which can be challenging via traditional two-electron pathways, can be achieved through single electron transfer (SET) mechanisms. researchgate.net In recent years, photocatalysis has emerged as a mild and effective method for the single electron reduction of such compounds. researchgate.net This process involves the transfer of a single electron to the alkyl chloride, leading to the formation of a radical anion that subsequently fragments to produce an alkyl radical and a chloride ion. researchgate.net

While specific studies detailing the radical reactions of this compound itself are not prevalent in the provided search results, the general principles of SET mechanisms for alkyl chlorides are well-established. researchgate.netacs.orgwayne.edu These mechanisms can be initiated by various means, including electrochemical methods or through the use of photocatalysts that, upon excitation with light, can act as potent single-electron donors or acceptors. researchgate.netnih.gov The resulting alkyl radical can then participate in a variety of subsequent reactions, such as C-C bond formation. researchgate.net The study of such radical pathways is a burgeoning area of research, offering novel approaches to the functionalization of otherwise inert C-Cl bonds. researchgate.net

Applications of 3 Chloropivaloyl Chloride in Specialized Organic Synthesis

Role in Heterocyclic Compound Synthesis for Biological Research

Beyond catalysis, 3-chloropivaloyl chloride is a valuable starting material for synthesizing heterocyclic compounds with potential biological activity. Its ability to act as an acylation and cyclization reagent is exploited in the creation of novel molecular scaffolds. researchgate.netmdpi.comgoogle.com

In the search for new agrochemicals, researchers have targeted the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential in plants but absent in mammals. researchgate.net This makes enzymes in the MEP pathway, such as DXR, attractive targets for herbicides. researchgate.net

A synthetic route to new phosphonic acid derivatives with potential herbicidal activity begins with this compound. researchgate.netmdpi.com In this synthesis, this compound undergoes amidation with hydroxylamine (B1172632), followed by cyclization, to yield the heterocyclic intermediate 4,4-dimethylisoxazolidin-3-one. researchgate.netmdpi.com This intermediate is then subjected to further reactions, such as nucleophilic substitution and the Michaelis-Becker reaction, to attach phosphonic acid or bisphosphonic acid groups. researchgate.netmdpi.com

Several of the resulting compounds showed significant pre- and post-emergence herbicidal activities against various model plants, in some cases exceeding the activity of known inhibitors. researchgate.netresearchgate.net For instance, the most active compound demonstrated a 3.7-fold higher inhibitory activity on Arabidopsis thaliana compared to the reference compound Fosmidomycin (B1218577) (FOS). researchgate.netresearchgate.net

Compound Series Synthetic Strategy Biological Target Key Finding Reference
Isoxazolinone-containing phosphonic acidsSynthesis starts from this compound via a 4,4-dimethylisoxazolidin-3-one intermediate.DXR enzyme in the MEP pathwaySeveral compounds showed potent herbicidal activity, superior to the reference FOS in plant-based assays. researchgate.netmdpi.comresearchgate.net

Construction of Isoxazolinone-Containing Compounds

This compound (3-CPC) is a key reagent in the synthesis of isoxazolinone-containing compounds. mdpi.comgoogle.comguidechem.com These heterocyclic structures are significant in medicinal chemistry and agrochemical research. The synthesis process often involves the reaction of 3-CPC with hydroxylamine, followed by cyclization to form the isoxazolinone ring. mdpi.comresearchgate.net

One notable application is in the preparation of fosmidomycin (FOS) analogs. mdpi.comresearchgate.net In this context, 3-CPC is used as a starting material. It undergoes amidation with hydroxylamine, and subsequent cyclization yields the intermediate 4,4-dimethylisoxazolidin-3-one. mdpi.comresearchgate.net This intermediate is then further modified to produce the final isoxazolinone-bearing FOS analogs. mdpi.comresearchgate.net

The general scheme for this synthesis can be outlined as follows:

StepReactantsKey TransformationProduct
1This compound, HydroxylamineAmidation and Cyclization4,4-dimethylisoxazolidin-3-one
24,4-dimethylisoxazolidin-3-one, Diethyl phosphiteMichaelis-Becker reactionIsoxazolinone-bearing FOS analogs

This table provides a simplified overview of the synthesis of Isoxazolinone-Containing Compounds.

Precursor in Carbene Chemistry

In the field of carbene chemistry, this compound serves as a crucial precursor for the synthesis of specific types of carbenes, which are molecules containing a neutral carbon atom with a valence of two and two unshared valence electrons.

This compound is instrumental in the synthesis of monoamidocarbenes, which are utilized in studies on the activation of white phosphorus (P4). The synthesis involves the coupling of N,N'-dimesitylformamidine with this compound. nih.gov This reaction leads to the formation of a monoamidocarbene that can be isolated as a white powder. nih.gov The electronic properties of these carbenes are critical as they dictate the outcome of the P4 activation. nih.gov By adjusting the electrophilicity of the carbene, researchers can control the resulting phosphorus product. nih.gov

The synthesis of the monoamidocarbene can be summarized in the following steps:

StepReactantsConditionsOutcome
1N,N'-dimesitylformamidine, this compound, Triethylamine0 °C to room temperature in Dichloromethane (DCM)Formation of the carbene precursor
2Carbene precursor, Sodium hexamethyldisilazideReaction in Tetrahydrofuran (THF)Isolation of the free monoamidocarbene

This table outlines the key steps in the synthesis of monoamidocarbenes using this compound.

Derivatization of Natural Products for Enhanced Bioactivity

The modification of natural products is a significant strategy in drug discovery to enhance their therapeutic properties. This compound is employed in the derivatization of such compounds.

Quercetin (B1663063), a naturally occurring flavonoid, can be acylated using this compound to produce novel bioactive conjugates. mdpi.comresearchgate.net The direct acylation of quercetin with 3-CPC results in a mixture of mono- to tetra-O-substituted products. researchgate.net The degree of substitution can be controlled by the stoichiometric ratio of the reactants. researchgate.net

One such derivative, 3'-O-(3-chloropivaloyl)quercetin (CPQ), has demonstrated enhanced biological activities compared to the parent quercetin molecule. researchgate.net For instance, CPQ has shown improved inhibitory effects on α-glucosidase and aldose reductase, enzymes implicated in diabetic complications. researchgate.netchemicalpapers.com It has also exhibited a greater ability to scavenge free radicals. researchgate.net These findings suggest that the derivatization of quercetin with this compound can lead to compounds with enhanced therapeutic potential. researchgate.net

CompoundBiological ActivityFinding
3'-O-(3-chloropivaloyl)quercetin (CPQ)α-glucosidase inhibitionMore effective than quercetin researchgate.netchemicalpapers.com
3'-O-(3-chloropivaloyl)quercetin (CPQ)Aldose reductase inhibitionActivity in the low micromolar range researchgate.net
3'-O-(3-chloropivaloyl)quercetin (CPQ)Free-radical scavengingMore efficient than quercetin researchgate.net

This table summarizes the enhanced bioactivities of a quercetin derivative synthesized using this compound.

Intermediate in the Synthesis of Agrochemical Research Compounds

This compound is an important intermediate in the synthesis of various agrochemical compounds, particularly herbicides. ontosight.aimarketpublishers.comyevechemicals.comindiamart.com

This compound is a key starting material in the manufacturing process of the herbicide clomazone (B1669216). marketpublishers.comyevechemicals.comindiamart.comregulations.gov The synthesis involves using 3-CPC to create the intermediate 4,4-dimethylisoxazole-3-one, which is then condensed with o-chlorobenzyl chloride to produce clomazone. patsnap.comgoogle.com

Similarly, 3-CPC is utilized in the synthesis of another herbicide, oxadiazon. marketpublishers.comyevechemicals.comindiamart.com Its role as an intermediate for these widely used herbicides highlights its significance in the agrochemical industry. marketpublishers.com

Insecticidal Intermediates (e.g., Sulfonilamide, Fenitrothion)

This compound is identified as an intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. entrepreneurindia.cochemicalland21.com It is cited as a precursor for the manufacture of insecticides such as fenitrothion (B1672510). entrepreneurindia.co However, detailed synthetic routes for fenitrothion commonly describe the condensation of O,O-dimethyl phosphorochloridothioate with 3-methyl-4-nitrophenol. ijcce.ac.irresearchgate.net This suggests that while this compound is a key building block in the broader agrochemical industry, its specific role in fenitrothion synthesis may be indirect or part of alternative, less-documented pathways.

The compound's utility also extends to being a potential intermediate for various pharmaceuticals. guidechem.comontosight.ai While some sources mention its relevance in the context of producing intermediates for products like sulfonamide medicines, a direct and detailed synthetic pathway linking this compound to sulfonamides is not extensively elaborated in the available literature. chemball.com Its primary function in these syntheses is as a highly reactive acylation reagent, a property conferred by its acyl chloride group. chemicalbook.com

Emerging Applications in Material Science Research

The unique chemical structure of this compound has led to its investigation and use in several areas of material science.

Polymerization Initiators

In the field of polymer chemistry, this compound serves as an initiator for chain reactions. chemicalland21.com It is specifically utilized as a chain reaction initiator for vinyl chloride-propylene copolymers. entrepreneurindia.cochemicalland21.com The reactivity of the acyl chloride functional group facilitates the generation of radical species necessary to begin the polymerization process. Its precursor, pivaloyl chloride, is also noted for its application as a polymerization initiator. guidechem.com

Photographic Material Precursors

This compound is an established synthetic raw material for the production of photographic materials. guidechem.comgoogle.comgoogle.com It is used as an intermediate in the manufacturing of photographic developers. entrepreneurindia.cochemicalland21.com Research has demonstrated its specific use in the synthesis of novel auxiliary developing agents, highlighting its role in creating specialized components for photographic processing. epo.org

Rubber Additive Research

The compound is employed as a synthetic raw material for rubber additives. guidechem.comgoogle.comgoogle.com Its incorporation into the synthesis of these additives showcases its industrial versatility. entrepreneurindia.cochemicalland21.com The bifunctional nature of the molecule, featuring both an acyl chloride and an alkyl chloride, allows for diverse chemical transformations suitable for creating complex molecules used in rubber formulations.

Exploratory Research in DNA Modification

Beyond its industrial applications, this compound has been employed in exploratory research concerning DNA modification. entrepreneurindia.coniir.org The high reactivity of the compound, a characteristic of acyl chlorides, allows it to interact with and modify biomolecules, including nucleic acids. The presence of the electrophilic carbonyl carbon makes it susceptible to attack by nucleophiles, which are abundant in biological macromolecules. chemicalland21.com

Research into the effects of chlorine-containing compounds on DNA has shown that they can induce modifications through mechanisms such as the N-chlorination of nucleotide bases. nih.gov While the specific mechanisms and outcomes of this compound's interaction with DNA are a subject of ongoing research, its potential as a tool for inducing chemical changes in genetic material is recognized. entrepreneurindia.co

Table of Applications

Application AreaSpecific UseKey Function
Agrochemicals Insecticidal Intermediate entrepreneurindia.cochemicalland21.comAcylation reagent, chemical precursor
Material Science Polymerization Initiator entrepreneurindia.cochemicalland21.comInitiates chain reactions for copolymers
Photographic Material Precursor guidechem.comepo.orgIntermediate for developer agents
Rubber Additive entrepreneurindia.cogoogle.comgoogle.comSynthetic raw material
Biochemical Research DNA Modification entrepreneurindia.coniir.orgReactive agent for modifying biomolecules

Advanced Analytical and Spectroscopic Characterization of 3 Chloropivaloyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-Chloropivaloyl chloride by mapping the chemical environments of its constituent hydrogen and carbon atoms.

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in the molecule. For this compound, the spectrum is relatively simple and highly characteristic. It displays two main signals corresponding to the two distinct types of protons: the six equivalent methyl protons and the two equivalent methylene (B1212753) protons.

Research findings have identified the specific chemical shifts for the protons in this compound when dissolved in deuterated chloroform (B151607) (CDCl₃). patsnap.com A singlet appearing at approximately δ 1.39 ppm is assigned to the six protons of the two methyl groups (-C(CH₃)₂). patsnap.com A second singlet, shifted further downfield to around δ 3.61 ppm, corresponds to the two protons of the chloromethyl group (-CH₂Cl). patsnap.com The integration of these peaks confirms the 6:2 proton ratio, consistent with the molecular structure. The singlet nature of both peaks indicates the absence of adjacent protons, which aligns with the quaternary carbon at the center of the neopentyl structure. Some sources report slightly different, though consistent, chemical shifts, with the neopentyl methyl groups appearing at δ 1.3–1.5 ppm and the CH₂Cl protons at δ 3.4 ppm.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound. patsnap.com
Proton GroupChemical Shift (δ, ppm) in CDCl₃MultiplicityIntegration
-C(CH₃)₂1.39Singlet (s)6H
-CH₂Cl3.61Singlet (s)2H

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For acyl chlorides, the carbonyl carbon (C=O) is particularly characteristic, appearing in a deshielded region of the spectrum, typically between 160-180 ppm, often with minimal intensity due to the lack of attached protons. In the case of this compound, distinct signals are expected for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the methylene carbon. Analysis of derivatives of this compound confirms the utility of ¹³C NMR in verifying structural modifications. core.ac.uk

Table 2: Expected ¹³C NMR Resonances for this compound.
Carbon AtomExpected Chemical Shift Range (δ, ppm)Key Features
-C(=O)Cl160 - 180Low intensity, highly deshielded.
-CH₂Cl45 - 55Deshielded by adjacent chlorine atom.
-C(CH₃)₂-40 - 50Quaternary carbon.
-C(CH₃)₂20 - 30Methyl group carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular weight of this compound is 155.02 g/mol . nih.gov Hard ionization techniques, such as electron impact (EI), impart significant energy, often leading to extensive fragmentation. acdlabs.com

For acyl chlorides, the molecular ion peak (M⁺) can be weak or entirely absent. libretexts.org A prominent feature in the mass spectrum of chlorinated compounds is the presence of isotopic peaks. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), ions containing one chlorine atom will exhibit an M+2 peak that is about one-third the intensity of the M⁺ peak. Since this compound contains two chlorine atoms, its molecular ion region will show a characteristic pattern of M⁺, M+2, and M+4 peaks.

The most common fragmentation pathway for acyl halides involves the cleavage of the C-Cl bond to form a highly stable acylium ion (R-CO⁺), which often appears as the base peak in the spectrum. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
Fragment IonStructurem/z (for ³⁵Cl)Significance
Molecular Ion[C₅H₈Cl₂O]⁺154Confirms molecular weight; exhibits M+2 and M+4 isotopic peaks. libretexts.org
Acylium Ion[C₅H₈ClO]⁺119Likely base peak from loss of the acyl chlorine. libretexts.org
Loss of CH₂Cl[C₄H₅OCl]⁺105Result of alpha-cleavage.
Loss of COCl[C₄H₈Cl]⁺91Fragmentation involving the carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon, this bond is strengthened, causing its absorption to appear at a characteristically high frequency. reddit.com

Acyl chlorides typically exhibit a strong C=O stretch in the range of 1800 ± 15 cm⁻¹. libretexts.org Specific data for this compound shows a strong, sharp peak around 1811 cm⁻¹, confirming the acyl chloride functional group. patsnap.com Other notable absorptions include C-H stretching vibrations from the methyl and methylene groups, which are observed just below 3000 cm⁻¹ (e.g., 2987 and 2942 cm⁻¹). patsnap.com Vibrations corresponding to the C-Cl bonds are also present but occur at lower frequencies in the fingerprint region (e.g., 923, 880, 811 cm⁻¹). patsnap.com

Table 4: Principal Infrared Absorption Frequencies for this compound. patsnap.com
Frequency (cm⁻¹)Vibrational ModeFunctional Group
2987, 2942C-H StretchAlkyl (CH₃, CH₂)
1811, 1791C=O StretchAcyl Chloride
1471, 1391C-H BendAlkyl (CH₃, CH₂)
923, 880, 811C-Cl StretchAlkyl Halide / Acyl Chloride

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This makes Raman particularly useful for analyzing symmetric, non-polar bonds. For this compound, Raman spectroscopy can be used to confirm the presence of C-Cl and C-C skeletal bonds. nih.gov The technique is valuable for studying chlorinated compounds, with C-Cl stretching modes producing distinct signals. researchgate.net While the carbonyl group is also Raman active, it is often weaker than in the IR spectrum. The availability of Raman spectral data for this compound in databases confirms its application in the characterization of this compound. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a specialized technique that is exclusively sensitive to species containing unpaired electrons, such as free radicals or paramagnetic metal ions. mlsu.ac.inslideshare.net The compound this compound itself is a diamagnetic molecule with no unpaired electrons and therefore does not produce an ESR signal.

However, the utility of ESR spectroscopy lies in its ability to detect and characterize transient radical intermediates that may be formed during chemical reactions involving this compound or its derivatives. For instance, in polymerization reactions initiated by acyl chlorides or in certain photochemical or electrochemical processes, radical species can be generated. researchgate.net ESR spectroscopy would be the definitive method to identify such intermediates, providing information about the electron's environment and its interaction with nearby magnetic nuclei (hyperfine splitting), which can help elucidate reaction mechanisms. mlsu.ac.in

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique in modern organic synthesis. Its combination of the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for the detailed analysis of complex reaction mixtures. waters.comnumberanalytics.com This is particularly valuable for monitoring the progress of chemical reactions, identifying the formation of products, detecting transient intermediates, and characterizing impurities. In the context of syntheses involving this compound, LC-MS provides a robust platform for ensuring reaction efficiency and product purity.

As a highly reactive acylating agent, this compound is a key starting material in the synthesis of various pharmaceutical and agrochemical intermediates. getchem.com A notable example is its use in the production of 4,4-Dimethyl-3-isoxazolidinone, a precursor for the herbicide Clomazone (B1669216). mdpi.comscribd.com The reaction involves the acylation of hydroxylamine (B1172632) by this compound, followed by an intramolecular cyclization. Monitoring such a reaction requires a technique that can simultaneously quantify the consumption of the starting material and the appearance of the product.

An LC-MS method for this purpose would typically employ a reversed-phase column (e.g., C18) to separate the components based on their polarity. nih.govnih.gov A gradient elution using a mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid modifier such as formic acid, facilitates the separation and enhances ionization. lcms.cz Detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode, which generates protonated molecular ions [M+H]⁺ that are subsequently detected by the mass analyzer. vulcanchem.com

Research Findings

In a representative analysis of the reaction to form 4,4-Dimethyl-3-isoxazolidinone, LC-MS can be used to track the key components over time. The primary species of interest are the starting material, this compound, and the cyclized product, 4,4-Dimethyl-3-isoxazolidinone. Due to the high reactivity of the acyl chloride group, it may also hydrolyze to 3-chloropivalic acid in the presence of moisture, which can also be monitored.

The mass spectrometer detects each compound by its specific mass-to-charge ratio (m/z). The presence of chlorine atoms in this compound results in a characteristic isotopic pattern in its mass spectrum (a ratio of approximately 3:1 for the 35Cl and 37Cl isotopes), which serves as a definitive marker for its identification and any of its chlorine-containing fragments or byproducts. nih.govchromatographyonline.com

Table 5.6.1: Key Components in the Synthesis of 4,4-Dimethyl-3-isoxazolidinone

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₅H₈Cl₂O155.02155.0
4,4-Dimethyl-3-isoxazolidinoneC₅H₉NO₂115.13116.1
3-Chloropivalic acid (Hydrolysis byproduct)C₅H₉ClO₂136.58137.0

By taking aliquots from the reaction vessel at various time points, a quantitative assessment of the reaction's progress can be established. The peak area of each compound in the extracted ion chromatogram is proportional to its concentration in the mixture. A typical analysis would show a decrease in the peak area for the reactant, this compound, and a corresponding increase in the peak area for the product, 4,4-Dimethyl-3-isoxazolidinone, as the reaction proceeds to completion.

Table 5.6.2: Illustrative LC-MS Data for Reaction Monitoring

Reaction TimeAnalyteHypothetical Retention Time (min)Observed m/z [M+H]⁺Relative Peak Area (%)
t = 0 min This compound3.5155.098
4,4-Dimethyl-3-isoxazolidinone2.1116.1<1
t = 1 hour This compound3.5155.035
4,4-Dimethyl-3-isoxazolidinone2.1116.163
t = 4 hours This compound3.5155.0<1
4,4-Dimethyl-3-isoxazolidinone2.1116.197

This analytical approach is not limited to the final product but is also crucial for identifying potential side products or degradation compounds. For instance, in the subsequent synthesis steps to produce clomazone and other derivatives, LC-MS/MS methods, particularly using Multiple Reaction Monitoring (MRM), offer enhanced selectivity and sensitivity for quantifying the target compounds and their metabolites in complex matrices. nih.govnih.govchromatographyonline.com The ability to rapidly generate detailed chemical data makes LC-MS an essential tool for optimizing reaction conditions, improving yields, and ensuring the quality of intermediates derived from this compound.

Computational and Theoretical Investigations into 3 Chloropivaloyl Chloride Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the fundamental electronic properties of molecules. For 3-chloropivaloyl chloride, these calculations can elucidate the distribution of electrons and identify the most reactive sites within the molecule.

Detailed research findings from DFT calculations on analogous acyl chlorides, such as acetyl chloride and benzoyl chlorides, provide a framework for understanding this compound. researchgate.netacs.orgnih.gov Methods like B3LYP with basis sets such as 6-31G(d) or 6-311+G(2df,2p) are commonly employed to optimize molecular geometry and calculate electronic properties. researchgate.netdiva-portal.org For this compound, key calculated parameters would include the partial charges on the atoms, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The MEP map would highlight the electrophilic nature of the carbonyl carbon, which is a primary site for nucleophilic attack. acs.org The presence of the electron-withdrawing chlorine atom on the β-carbon is expected to influence the charge distribution, creating a more pronounced positive charge on the carbonyl carbon compared to unsubstituted pivaloyl chloride. This increased electrophilicity enhances its susceptibility to nucleophiles. Quantum chemical calculations can precisely quantify this effect. diva-portal.org

Table 1: Representative Data from Quantum Chemical Calculations on Acyl Chlorides

Calculated PropertySignificance for this compoundTypical Computational Method
Partial Atomic ChargesQuantifies the electrophilicity of the carbonyl carbon and other atoms.DFT (B3LYP/6-31G(d))
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.DFT (B3LYP/6-311+G**)
Molecular Electrostatic Potential (MEP)Visually represents charge distribution and predicts sites for nucleophilic attack.DFT with electrostatic potential mapping
Vibrational FrequenciesPredicts the infrared spectrum and confirms the structure as a minimum on the potential energy surface.DFT Frequency Calculation

Molecular Modeling and Simulation Studies

While quantum mechanics describes electronic structure, molecular modeling and simulation techniques like molecular dynamics (MD) are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its behavior in different environments, such as in various solvents.

Using classical force fields like AMBER or GROMOS, simulations can model the interactions between this compound and solvent molecules. mdpi.com This is crucial for understanding how the solvent might influence reaction rates and mechanisms, for instance, by stabilizing transition states. researchgate.net

Furthermore, molecular modeling can be used to analyze the steric properties of the molecule. The bulky neopentyl group significantly hinders certain reaction pathways. ic.ac.ukfiveable.me Computational models can quantify this steric hindrance by calculating parameters like cone angles or by visualizing the accessible space around the reactive carbonyl center. nsf.gov These studies can predict how the molecule's conformation might change to accommodate an approaching nucleophile and the energetic cost associated with such changes. nsf.gov

Table 2: Application of Molecular Modeling and Simulation to this compound

Simulation/Modeling TechniqueResearch FocusKey Insights Gained
Molecular Dynamics (MD)Solvent effects on reactivityUnderstanding of solvent shell structure and stabilization of intermediates/transition states.
Conformational AnalysisSteric hindrance of the neopentyl groupIdentification of low-energy conformations and rotational barriers.
Docking Studies (Hypothetical)Interaction with a catalytic surface or enzyme active sitePrediction of binding modes and energies. nih.gov

Mechanistic Pathway Elucidation through Computational Approaches

A primary application of computational chemistry in studying reactive molecules is the elucidation of reaction mechanisms. For the reactions of this compound, such as hydrolysis or acylation, a key question is whether they proceed through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a tetrahedral intermediate. acs.orgnih.gov

Computational studies on simpler acyl chlorides have shown that the mechanism can be highly dependent on the substrate, nucleophile, and solvent. researchgate.netacs.org DFT calculations can map the potential energy surface for the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. inorgchemres.orgresearchgate.net For example, theoretical studies on acetyl chloride suggest that its reaction with a chloride ion proceeds via a concerted Sₙ2 pathway without a stable tetrahedral intermediate. acs.orgnih.gov However, the solvolysis reaction with multiple methanol (B129727) molecules may proceed through a pathway that resembles an Sₙ1-like solvolysis. acs.orgnih.gov

For this compound, the bulky neopentyl group would sterically hinder the backside attack required for a classic Sₙ2 reaction. ic.ac.ukacs.org Computational modeling can determine the activation energy for this pathway and compare it with the energy barrier for forming a tetrahedral intermediate. This comparison would definitively predict the most likely mechanistic route under various conditions.

Structure-Reactivity Relationship Analysis

The reactivity of this compound is a direct consequence of its molecular structure. Computational analysis allows for a quantitative understanding of the relationship between its structural features and its chemical behavior.

The primary factors governing its reactivity are:

The Acyl Chloride Group: This functional group is inherently reactive due to the good leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon. ontosight.ai

The β-Chloro Substituent: The chlorine atom on the neopentyl backbone acts as an electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon. This inductive effect enhances the molecule's reactivity toward nucleophiles.

The Neopentyl Skeleton: The α,α-dimethyl substitution creates significant steric hindrance around the carbonyl carbon. ic.ac.ukfiveable.me This bulkiness can slow down reactions with large nucleophiles and influence the regioselectivity of reactions. acs.orgbeilstein-journals.org Computational studies on neopentyl systems have shown that this steric effect can dramatically decrease reaction rates for Sₙ2 reactions. ic.ac.ukacs.org

Table 3: Structure-Reactivity Insights for this compound

Structural FeatureEffect on ReactivityComputational Method of Analysis
C=O (Carbonyl Group)Primary site of electrophilicity.MEP analysis, Partial charge calculation (DFT).
-COCl (Acyl Chloride)Provides a good leaving group (Cl⁻).Calculation of reaction enthalpies for leaving group dissociation.
β-ChlorineInductive electron withdrawal, enhancing carbonyl electrophilicity.Natural Bond Orbital (NBO) analysis, partial charge calculations.
Neopentyl GroupSteric hindrance, slowing reaction rates and influencing selectivity. ic.ac.ukfiveable.meSteric parameter calculation (e.g., cone angle), conformational analysis. nsf.gov

Substitution Effect Studies

Theoretical studies are exceptionally well-suited to investigate the effects of chemical substitution. By computationally modifying the structure of this compound and calculating the resulting changes in reactivity, chemists can predict the behavior of a wide range of related compounds.

For instance, calculations could compare the reactivity of this compound with its analogues where the chlorine at the 3-position is replaced by other halogens (Fluorine, Bromine, Iodine) or by an electron-donating group. DFT calculations on substituted benzoyl chlorides have shown that electron-withdrawing groups tend to favor "tight" associative transition states in Sₙ2 reactions, while electron-donating groups lead to "looser," more cationic transition states. researchgate.net

A similar computational analysis on the pivaloyl chloride scaffold would reveal how substituents on the neopentyl group modulate the electrophilicity of the carbonyl carbon and the stability of the transition state. For example, replacing the β-chlorine with a methyl group would likely decrease the reactivity due to the methyl group's electron-donating nature. Conversely, adding more electron-withdrawing groups would be predicted to enhance reactivity, provided steric hindrance does not become the overriding factor. These studies are crucial for the rational design of new reagents with tailored reactivity. utexas.edu

Future Directions and Perspectives in 3 Chloropivaloyl Chloride Research

Development of Greener Synthetic Pathways

The traditional synthesis of acyl chlorides, including 3-chloropivaloyl chloride, often involves hazardous chlorinating agents like thionyl chloride, phosgene, or phosphorus trichloride (B1173362). ontosight.aiscirp.orggoogle.com These reagents pose environmental and safety challenges, driving the demand for more sustainable and environmentally benign synthetic methods. scirp.orgjcsp.org.pk

Future research is focused on several key areas to develop greener pathways:

Alternative Chlorinating Agents: A significant area of research is the replacement of toxic chlorinating agents. scirp.org Reagents like oxalyl chloride are considered milder, though more expensive, alternatives to thionyl chloride. wikipedia.org Another approach involves using bis-(trichloromethyl) carbonate (BTC) with a catalytic amount of N,N-dimethylformamide (DMF), which proceeds under mild conditions. jcsp.org.pk

Novel Reagent Systems: Innovative methods are being developed that avoid traditional chlorinating agents altogether. One such method is the use of a Vilsmeier-Haack (VH) reagent prepared from N,N-dimethylformamide (DMF) and phthaloyl dichloride, which generates phthalic anhydride (B1165640) as an easily removable byproduct. scirp.org

Solvent-Free and Alternative Solvent Reactions: To minimize waste and environmental impact, researchers are exploring solvent-free reaction conditions. ijret.org Studies on the synthesis of other malonyl chlorides have shown that solvent-free chlorination with thionyl chloride can lead to significantly higher conversion rates compared to reactions run in solvents like methylene (B1212753) chloride. ijret.org Additionally, the use of bio-based, biodegradable solvents like Cyrene™ is being investigated for reactions involving acid chlorides, such as amide synthesis, offering a green alternative to toxic dipolar aprotic solvents. rsc.org

Process Optimization: The use of reactive distillation for the gas-phase photocatalytic chlorination of pivaloyl chloride to produce this compound represents a process intensification strategy. patsnap.comgoogle.com Such techniques can improve yield, reduce byproducts, and allow for the recycling of unreacted materials, aligning with the principles of green chemistry. google.com

Approach Traditional Method Greener Alternative Key Advantages
Reagents Thionyl chloride, Phosgene, Phosphorus trichloride ontosight.aiwikipedia.orgOxalyl chloride, Bis-(trichloromethyl) carbonate (BTC), Vilsmeier-Haack (VH) reagent scirp.orgjcsp.org.pkwikipedia.orgAvoids highly toxic reagents and hazardous byproducts; milder reaction conditions. scirp.orgjcsp.org.pk
Solvents Dichloromethane, Chloroform (B151607) rsc.orgiitk.ac.inSolvent-free conditions, Bio-based solvents (e.g., Cyrene™) ijret.orgrsc.orgReduces volatile organic compound (VOC) emissions and toxic solvent waste. rsc.orgijcrt.org
Process Batch processing google.comReactive distillation, Continuous flow processes patsnap.comgoogle.comIncreased efficiency, improved yield, and reduced energy consumption. epa.gov

Discovery of Novel Catalytic Transformations

The unique structure of this compound, with its sterically hindered neopentyl group and electron-withdrawing β-chlorine atom, makes it a candidate for novel catalytic transformations. Research in this area aims to leverage its reactivity to develop new synthetic methodologies.

Asymmetric Catalysis: this compound has been identified as a key building block in the synthesis of ligands for asymmetric catalysis. For instance, it is used in the preparation of the NeoPHOX P,N-ligand, which is employed in iridium-catalyzed asymmetric hydrogenations. researchgate.net The compound's structure allows for selective substitutions that are crucial for creating the chiral environment of the catalyst. Future work could explore its use in synthesizing a wider range of chiral ligands for other transition metals and asymmetric reactions.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orgresearchgate.net The reactive acyl chloride group of 3-CPCl makes it a potential substrate for novel photoredox-catalyzed reactions, such as C-C bond formation. Future investigations could focus on designing photocatalytic systems that selectively activate the C-Cl or C-COCl bonds to participate in new coupling reactions. rsc.org

Multicomponent Reactions: There is a growing interest in developing multicomponent reactions catalyzed by earth-abundant metals like cobalt. epfl.ch These reactions build molecular complexity in a single step from simple starting materials. Given its bifunctionality, this compound could be an ideal component in designing novel, enantioselective three-component C-H functionalization reactions, leading to complex structures like β-hydroxyketones. epfl.ch

Catalytic Area Role of this compound Potential Future Developments
Asymmetric Catalysis Precursor for chiral ligands (e.g., NeoPHOX for Ir-catalysis). researchgate.netDesign of new ligands for other enantioselective transformations (e.g., using Co, Rh, Ru).
Photoredox Catalysis Potential substrate for visible-light-induced reactions. researchgate.netDevelopment of novel C-C and C-heteroatom bond-forming reactions.
Multicomponent Reactions Bifunctional building block for convergent synthesis. epfl.chIntegration into enantioselective C-H functionalization cascades to rapidly build molecular complexity. epfl.ch

Expansion into New Areas of Fine Chemical Synthesis

This compound is an established intermediate in the production of agrochemicals and pharmaceuticals. ontosight.aimarketpublishers.com Future research aims to expand its application into new and more specialized areas of fine chemical synthesis, driven by the demand for versatile chemical intermediates. entrepreneurindia.co

Currently, its primary applications include:

Agrochemicals: It is a crucial intermediate for herbicides like isoxagrass pine, clomazone (B1669216), and oxadiazon. marketpublishers.comguidechem.com The global demand for effective herbicides continues to drive this market segment. marketpublishers.com

Pharmaceuticals: The compound serves as a key starting material for various pharmaceutical agents, including antiviral and anti-inflammatory drugs. guidechem.com

Other Industries: It is also used as a raw material for rubber additives and photographic-sensitive materials. google.comchemicalbook.com

Future expansion is anticipated in the synthesis of specialized polymers and materials where the 3-chloro-2,2-dimethylpropanoyl moiety can introduce specific properties. ontosight.aigoogle.com Its role in creating customized chemicals for niche applications is an area with significant growth potential. entrepreneurindia.co

Application Area Current Use Future Expansion Potential
Agrochemicals Intermediate for herbicides (Clomazone, Oxadiazon). marketpublishers.comDevelopment of new, more potent, and sustainable pesticides.
Pharmaceuticals Building block for antiviral and anti-inflammatory agents. guidechem.comSynthesis of complex intermediates for targeted therapies.
Fine Chemicals Rubber additives, photographic materials. google.comchemicalbook.comCreation of specialty polymers, custom synthesis of high-value organic molecules. entrepreneurindia.co
Dyes Used in the manufacture of certain dyes. npcsblog.comSynthesis of novel functional dyes with specific chromophoric properties.

Design of Next-Generation Bioactive Molecules

The structural features of this compound make it an attractive scaffold for medicinal chemists designing new therapeutic agents. chemdad.com The introduction of the sterically hindered, substituted acyl group can influence a molecule's pharmacokinetic profile, stability, and binding affinity to biological targets. cymitquimica.com

Future research in this domain will likely involve several modern drug design strategies:

Fragment-Based Drug Design (FBDD): The 3-chloropivaloyl moiety can be used as a reactive fragment that can be linked to other small molecules to explore the chemical space around a biological target. This approach allows for the efficient building of potent drug candidates. univ-biskra.dz

Pharmacophore-Informed Generative Models: Advanced computational tools, including AI and deep learning, are being used to design novel molecules that fit a specific pharmacophore model. nih.gov A versatile and reactive building block like this compound can be incorporated into synthetic routes to create the computer-designed compounds, accelerating the discovery of new bioactive ligands with novel scaffolds. nih.gov

Targeted Covalent Inhibitors: The reactivity of the acyl chloride group, combined with the chloroalkyl chain, offers possibilities for designing targeted covalent inhibitors. These molecules can form a permanent bond with a specific amino acid residue in a protein target, leading to high potency and prolonged duration of action.

Research has already demonstrated that compounds derived from this compound are useful in synthesizing molecules with antimicrobial and antioxidant activities. chemicalbook.comchemdad.com Furthermore, it has been used in research to evaluate anticancer effects on human breast cancer cell lines, where it was found to reduce cell proliferation and migration. npcsblog.com These preliminary findings provide a strong basis for future work focused on optimizing these structures to create potent and selective next-generation drugs. npcsblog.comuniv-biskra.dz

Q & A

Q. How can researchers optimize the synthesis of 3-chloropivaloyl chloride via chlorination of pivaloyl chloride?

The chlorination of pivaloyl chloride to this compound is typically performed in a packed distillation column under total reflux to ensure efficient heat distribution and reactant contact. Key parameters include:

  • Temperature control : Maintaining 85–86°C at 60 mmHg minimizes side reactions like over-chlorination .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance selectivity, though specific catalytic systems require validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) monitoring .
  • Reagent purity : Use anhydrous pivaloyl chloride to avoid hydrolysis, which generates HCl and compromises yield .

Q. What purification methods are effective for isolating high-purity this compound?

  • Vacuum distillation : Effective due to its boiling point (85–86°C at 60 mmHg) and density (1.199 g/mL at 25°C). Ensure moisture-free conditions to prevent hydrolysis .
  • Solvent extraction : Use non-polar solvents (e.g., hexane) to separate unreacted starting materials. Validate purity via GC-MS or ¹H/¹³C NMR , focusing on the absence of peaks corresponding to pivaloyl chloride (~δ 1.2 ppm for methyl groups) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • FT-IR : Confirm the C=O stretch (~1800 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
  • NMR spectroscopy : Key signals include δ 1.3–1.5 ppm (neopentyl methyl groups) and δ 3.4 ppm (CH₂Cl) .
  • Elemental analysis : Validate molecular formula (C₅H₈Cl₂O) and chlorine content (~45.7%) to detect impurities .

Advanced Research Questions

Q. How does this compound function as a precursor in asymmetric catalysis (e.g., NeoPHOX ligands)?

In iridium-catalyzed asymmetric hydrogenation , this compound reacts with diarylphosphide anions (e.g., KPPh₂) to form phosphinooxazoline ligands. Critical steps include:

  • Nucleophilic substitution : The terminal Cl undergoes displacement by phosphides in refluxing THF, confirmed via ³¹P NMR to track conversion .
  • Steric effects : The neopentyl group’s bulkiness enhances enantioselectivity by restricting ligand conformations .
  • Kinetic studies : Monitor substitution rates under varying temperatures (40–80°C) to optimize ligand synthesis .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in nucleophilic substitution rates (e.g., slow vs. rapid reactions with amines) often arise from:

  • Steric hindrance : The neopentyl group slows reactions with bulky nucleophiles, requiring elevated temperatures (>80°C) or polar aprotic solvents (e.g., DMF) .
  • Moisture sensitivity : Trace water hydrolyzes the acyl chloride, generating 3-chloropivalic acid and confounding kinetic data. Use rigorous drying protocols (e.g., molecular sieves) .

Q. What safety protocols are critical for handling this compound in air-sensitive reactions?

  • Personal protective equipment (PPE) : Wear acid-resistant gloves, face shields, and fume hoods due to its skin corrosion/irritation (Category 1B) and acute inhalation toxicity .
  • Storage : Keep in sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) under inert gas (N₂/Ar) to prevent hydrolysis .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using silica gel. Avoid aqueous cleanup to prevent exothermic reactions .

Methodological Challenges

Q. How can mechanistic studies clarify the role of this compound in radical polymerization initiators?

  • Electron paramagnetic resonance (EPR) : Detect radical intermediates during vinyl chloride-propylene copolymerization. Compare initiation rates with other acyl chlorides (e.g., benzoyl chloride) .
  • Chain-length analysis : Use gel permeation chromatography (GPC) to assess molecular weight distributions under varying initiator concentrations .

Q. What strategies address spectral data inconsistencies (e.g., unexpected NMR shifts) in this compound derivatives?

  • Dynamic NMR : Identify rotamers or conformational exchange in oxazoline derivatives, which may obscure integration .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to trace signal splitting caused by neighboring Cl atoms .
  • Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.